molecular formula C21H21N3O2S B4361750 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B4361750
M. Wt: 379.5 g/mol
InChI Key: NPCLGDYXGRFGOU-UHFFFAOYSA-N
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Description

2-[(3-Cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a thioether linkage, which can influence its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.

    Introduction of the Thioether Linkage: The quinazolinone intermediate is then reacted with a suitable thiol compound to introduce the thioether linkage.

    Acylation: The final step involves the acylation of the thioether intermediate with 2,3-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-[(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide
  • 2-[(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group and the 2,3-dimethylphenyl moiety can impart unique properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-6-5-9-17(14(13)2)22-19(25)12-27-21-23-18-8-4-3-7-16(18)20(26)24(21)15-10-11-15/h3-9,15H,10-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLGDYXGRFGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

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